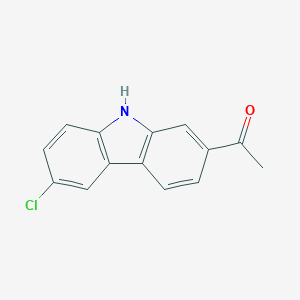

2-アセチル-6-クロロカルバゾール

説明

The compound 2-Acetyl-6-chlorocarbazole is of significant interest in the field of organic chemistry due to its potential applications in material science, pharmaceuticals, and as an intermediate in various chemical reactions. The interest in this compound and its derivatives stems from their unique structural, electronic, and chemical properties.

Synthesis Analysis

The synthesis of chlorocarbazoles, including compounds similar to 2-Acetyl-6-chlorocarbazole, involves various strategies. One approach involves enzymatic synthesis using chloroperoxidase from Caldariomyces fumago, which allows for the halogenation of carbazole precursors in the presence of hydrogen peroxide and halide ions. This method highlights the synthesis of mono-, di-, tri-, and tetra-substituted bromo- and chlorocarbazoles, demonstrating the versatility of enzymatic methods in synthesizing halogenated carbazoles (Mumbo et al., 2013).

Molecular Structure Analysis

The molecular structure and properties of N-acetylated derivatives and other chlorocarbazole analogs have been extensively studied using techniques such as HPLC, X-ray, FT-IR, NMR, and MS. These studies reveal the influence of acetylation on the structural characteristics of the compounds, providing insights into their chemical behavior and potential applications (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Research has shown that chlorocarbazoles undergo various chemical reactions, including electrophilic aromatic substitution with different chlorinating reagents. The study of these reactions not only provides a deeper understanding of the chemical behavior of chlorocarbazoles but also facilitates the synthesis of a variety of chlorinated derivatives with potential utility in several domains (Bonesi & Erra-Balsells, 1997).

Physical Properties Analysis

The physical properties of chlorocarbazoles, including their absorption, fluorescence, and phosphorescence emission spectra, have been studied in different media. These studies are crucial for understanding the photophysical behavior of these compounds, which is relevant for their applications in optoelectronic devices and as fluorescent markers (Bonesi & Erra-Balsells, 2002).

Chemical Properties Analysis

The chemical properties of chlorocarbazoles and their derivatives have been explored through various synthetic and transformation reactions. These include acetylation, reduction, and other chemical modifications that alter the functional groups and overall reactivity of the compounds. Such studies provide valuable insights into the versatility of chlorocarbazoles as synthetic intermediates and their potential for further chemical manipulation (Vasin et al., 2013).

科学的研究の応用

環境汚染物質の除去

2-アセチル-6-クロロカルバゾールを含むクロロカルバゾールは、その永続性、奇形発生性、および毒性のために、新しいタイプの汚染物質として特定されています . 環境科学では、水溶液からクロロカルバゾールを除去するための研究が行われています。 たとえば、Fe/Niを含む二金属ナノ粒子材料を使用して、3-クロロカルバゾールを除去しました . 3-クロロカルバゾールを除去するためのFe/Niの協調吸着と触媒還元のメカニズムが研究されました .

光分解研究

水中のクロロカルバゾールの光分解は、研究の対象となっています . 3-クロロカルバゾールおよびその他のクロロカルバゾールの光分解は、直接光分解によって進行し、一次反応速度論に従いました . この研究は、これらの化合物の環境における運命を理解する上で重要です。

毒性研究

クロロカルバゾールは、ダイオキシン様毒性を有することが知られています . それらは、潜在的に高いn-オクタノール-水分配係数(Log Kow)を持っており、陸生および水生生物に生物蓄積する可能性があります . したがって、2-アセチル-6-クロロカルバゾールを含むこれらの化合物の毒性を研究することは、環境の健康にとって重要です。

環境分布

クロロカルバゾールの環境分布に関する研究が行われてきました . これらの化合物は、土壌、堆積物、さらには地表水や地下水で検出されています . 分布を理解することは、環境への影響を評価するのに役立ちます。

環境永続性

クロロカルバゾールは、永続的な環境汚染物質です <svg class="icon" height="16" p-id="1735" t="1709264788

将来の方向性

Bromocarbazoles and chlorocarbazoles, including 2-Acetyl-6-chlorocarbazole, are emerging environmental contaminants . Their persistence and potential toxicity make them subjects of ongoing research . Future studies may focus on their environmental fate, potential toxicity enhancements, and the management of water pollution and contaminated sites .

作用機序

Target of Action

The primary targets of 2-Acetyl-6-chlorocarbazole are currently unknown. This compound is a derivative of carbazole, which is known to possess dioxin-like toxicity . .

Biochemical Pathways

Carbazole and its derivatives are known to be persistent environmental contaminants with dioxin-like toxicity

Result of Action

As a derivative of carbazole, it may share some of the toxic effects associated with these compounds, such as dioxin-like toxicity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetyl-6-chlorocarbazole. For instance, photodegradation was estimated to proceed faster in summer than in winter, in natural water system at 50° N latitude . In the absence of light, hydrolytic degradation occurred but proceeded very slowly . These factors could potentially affect the persistence and toxicity of 2-Acetyl-6-chlorocarbazole in the environment.

特性

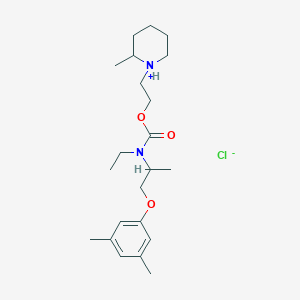

IUPAC Name |

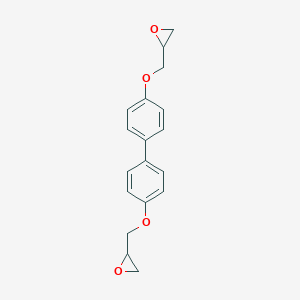

1-(6-chloro-9H-carbazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGYUAQMIROOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239160 | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92841-22-0 | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QG935E2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)